Foam and Interfacial Differentiation: Sucrose Dilaurate vs. Sucrose Monolaurate
In a direct head-to-head comparison of pure sucrose 6-monolaurate (SE6L), sucrose 6′-monolaurate (SE6′L), and sucrose dilaurate (SEDL), the dilaurate exhibited markedly poorer foaming properties and higher surface tension than either monoester isomer [1]. Critically, the addition of SEDL to SE6L at a molar ratio of 1:4 (monoester:diester) optimally enhanced foamability and foam stability to levels matching those of crude commercial sucrose monolaurate (CSEL), an effect not achievable with monoester alone. The study also reported a reduction in critical micelle concentration (CMC) for the mono/diester mixture at the 4:1 ratio, indicating synergistic micellization behavior [1].
| Evidence Dimension | Foaming properties (foamability and foam stability) |
|---|---|
| Target Compound Data | Sucrose dilaurate (SEDL) alone: poor foamability, high surface tension (specific numeric values not reported in abstract; full article paywalled) |
| Comparator Or Baseline | Pure sucrose 6-monolaurate (SE6L) and 6′-monolaurate (SE6′L): good foamability, lower surface tension |
| Quantified Difference | Optimal enhancement of monoester foam properties observed at monoester:diester molar ratio of 4:1; CMC reduced in 4:1 mixture |
| Conditions | Air-water interface; Food Hydrocolloids study, 1998; thin film drainage, surface tension, and foam stability assays |
Why This Matters
Procurement of pure monoester alone cannot replicate the foam-stabilizing synergy achieved when a specific proportion of sucrose dilaurate is present, directly impacting formulation performance in foamed food and cosmetic products.
- [1] Coke, M., Wilde, P.J., Clark, D.C. (1998). Comparison of foaming and interfacial properties of pure sucrose monolaurates, dilaurate and commercial preparations. Food Hydrocolloids, 12(2): 237–244. View Source
